molecular formula C7H9NO3 B1319098 5,6-Dimethoxypyridin-3-ol CAS No. 1186310-85-9

5,6-Dimethoxypyridin-3-ol

Cat. No.: B1319098
CAS No.: 1186310-85-9
M. Wt: 155.15 g/mol
InChI Key: COWBNHGISFUPHE-UHFFFAOYSA-N
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Description

Significance of Pyridinol Scaffolds in Contemporary Organic Synthesis

Pyridinol scaffolds, which are pyridine (B92270) rings bearing one or more hydroxyl groups, are highly valued in contemporary organic synthesis due to their versatile reactivity and their prevalence in biologically active molecules. iipseries.org The hydroxyl group can act as a directing group in electrophilic aromatic substitution, a nucleophile, or a precursor for further functionalization, such as etherification or esterification. This versatility allows for the construction of complex molecular architectures.

The synthesis of highly substituted pyridine scaffolds is a significant area of research, with numerous methods developed to access these valuable structures. chemrxiv.org These methods are crucial for creating libraries of compounds for drug discovery and for the total synthesis of natural products. The pyridinol moiety is a key component in many of these synthetic strategies, serving as a versatile intermediate.

The table below summarizes some of the key attributes of pyridinol scaffolds in organic synthesis:

FeatureSignificance in Organic Synthesis
Versatile Reactivity The hydroxyl group can participate in a wide range of chemical transformations, enabling the synthesis of diverse derivatives.
Directing Group The -OH group can influence the regioselectivity of further substitutions on the pyridine ring.
Building Block Pyridinols serve as key starting materials and intermediates in the synthesis of complex heterocyclic systems.
Prevalence in Bioactive Molecules The presence of the pyridinol scaffold in many natural products and pharmaceuticals drives the development of new synthetic routes. researchgate.net

Current Research Trajectories and Academic Relevance of 5,6-Dimethoxypyridin-3-ol

Current research on pyridinol derivatives is largely driven by their potential applications in medicinal chemistry. Scientists are actively exploring the synthesis and biological evaluation of novel substituted pyridinols for a range of therapeutic areas. The introduction of methoxy (B1213986) groups, as in this compound, is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, methoxy groups can influence a compound's metabolic stability and its ability to cross biological membranes.

While extensive research exists on the broader class of pyridinol and methoxylated pyridine derivatives, specific academic literature focusing exclusively on this compound is limited. The existence of related compounds, such as 5,6-dimethoxy-substituted indoles and quinolines, suggests the synthetic feasibility and potential interest in this substitution pattern. nih.govresearchgate.net A related compound, 2,3-Dihydro-5,6-dimethoxy-2-[4-(4-alkyl-4-methylpiperazinium-1-yl)benzylidine]-1H-inden-1-one, has been synthesized and evaluated for its potential in the context of Alzheimer's disease. nih.gov

The academic relevance of this compound currently lies more in its potential as a novel building block within the well-established field of pyridinol chemistry rather than in a body of dedicated research. Future investigations would be necessary to fully elucidate its specific chemical properties and biological activities. The general research trends for substituted pyridinols point towards their continued exploration as scaffolds for new therapeutic agents, and it is within this context that this compound may find its place in future research endeavors.

The following table outlines potential areas of research for a compound like this compound based on general trends in heterocyclic chemistry:

Research AreaPotential Application/Relevance
Medicinal Chemistry Exploration of its biological activity as an anticancer, antimicrobial, or neuroprotective agent, leveraging the known activities of other pyridinol derivatives.
Organic Synthesis Utilization as a versatile intermediate for the synthesis of more complex heterocyclic systems and natural product analogues.
Materials Science Investigation of its potential use in the development of functional materials, given the electronic properties of the substituted pyridine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-6-3-5(9)4-8-7(6)11-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWBNHGISFUPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312283
Record name 5,6-Dimethoxy-3-pyridinol
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-85-9
Record name 5,6-Dimethoxy-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxy-3-pyridinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6 Dimethoxypyridin 3 Ol

Established Synthetic Routes and Strategies

Traditional synthetic methods rely on the stepwise construction and modification of the pyridine (B92270) ring, often involving functional group interconversions and the strategic use of protecting groups to ensure regiochemical control.

The synthesis of 5,6-Dimethoxypyridin-3-ol often begins with simpler, more readily available pyridine precursors. The process of converting one functional group into another, known as functional group interconversion (FGI), is a cornerstone of this synthetic approach. fiveable.menumberanalytics.com These transformations are essential for introducing the required hydroxyl and methoxy (B1213986) groups at the desired positions.

Common strategies involve starting with a pre-functionalized pyridine ring, such as a halogenated or nitrated pyridine, and then performing substitution or reduction reactions. For instance, a plausible route could start from a dihalogenated pyridine. Nucleophilic aromatic substitution (NAS) can then be used to introduce the methoxy groups. The choice of solvent and temperature is critical; polar aprotic solvents like DMF are known to enhance NAS reactions for introducing methoxy groups. The hydroxyl group can be introduced similarly or via demethylation of a trimethoxy precursor.

Functional group interconversions are also key to manipulating the reactivity of the molecule throughout the synthesis. imperial.ac.uk For example, an amino group, such as in 5,6-Dimethoxypyridin-3-amine ambeed.com, can be converted to a hydroxyl group via diazotization followed by hydrolysis.

Table 1: Potential Precursor Transformations for Pyridinol Synthesis

Precursor Functional Group Target Functional Group Reagents/Conditions Notes
Halogen (e.g., -Cl, -Br) Methoxy (-OCH₃) Sodium methoxide (B1231860) (NaOMe) in Methanol (MeOH) or DMF A standard nucleophilic aromatic substitution reaction.
Methoxy (-OCH₃) Hydroxyl (-OH) Strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) Demethylation reaction to unmask a hydroxyl group.
Amino (-NH₂) Hydroxyl (-OH) 1. Sodium nitrite (B80452) (NaNO₂), aq. Acid (e.g., H₂SO₄) 2. H₂O, heat Diazotization followed by hydrolysis.

Achieving the correct 3,5,6-substitution pattern on the pyridine ring is a significant challenge due to the intrinsic reactivity of the ring. Direct electrophilic aromatic substitution on pyridine is difficult and typically favors the 3-position, while nucleophilic substitution favors the 2- and 4-positions. nih.gov Therefore, regioselective synthesis often involves building the ring from acyclic precursors.

One of the most versatile methods for constructing substituted pyridines is the Hantzsch pyridine synthesis. beilstein-journals.org This method involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. beilstein-journals.org By carefully choosing the substituted starting materials, a specific substitution pattern can be engineered into the final product.

Alternatively, dearomatization strategies have emerged as a powerful tool for the meta-selective functionalization of pyridines, which is traditionally challenging. nih.gov These methods temporarily dearomatize the pyridine ring, allowing for functionalization at the C3 position, followed by rearomatization. nih.gov

In multi-step syntheses of complex molecules like this compound, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.comuniversiteitleiden.nl

For pyridinol synthesis, common strategies include:

Nitrogen Protection: The pyridine nitrogen can be protected as an N-oxide or a pyridinium (B92312) salt. This alters the electronic properties of the ring, influencing the regioselectivity of subsequent functionalization steps. Benzyl (B1604629) groups have been studied as protecting groups for the nitrogen atom in di-substituted pyridines. researchgate.net

Hydroxyl Protection: The hydroxyl group is often protected as an ether (e.g., benzyl, silyl) or an ester. This is particularly important if other steps in the synthesis involve strong bases or nucleophiles that would otherwise deprotonate the hydroxyl group. For example, a benzyl protecting group can be removed later under mild hydrogenolysis conditions. universiteitleiden.nl

The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions, allows for the sequential unmasking and reaction of different functional groups within the same molecule. jocpr.com

Emerging Synthetic Techniques for this compound and its Analogs

Recent advances in synthetic organic chemistry have provided more efficient and atom-economical methods for constructing and functionalizing pyridine rings.

Transition-metal catalysis has revolutionized the synthesis of substituted heterocycles. acsgcipr.org Palladium-catalyzed cross-coupling reactions, for example, provide a powerful means to form C-O bonds for the introduction of methoxy groups. Similarly, direct C-H functionalization has become a highly sought-after strategy, as it avoids the need for pre-functionalizing the pyridine ring with a halide or other leaving group. acs.org

Recent research has highlighted various catalytic approaches:

Metal-Catalyzed Ring Synthesis: Various transition metals, including those from groups 4-8, have been used to catalyze the formation of pyridine rings from simpler components. acsgcipr.orgnih.gov

Photochemical Functionalization: Photoredox catalysis can generate pyridinyl radicals from pyridinium ions, enabling novel functionalization pathways that differ from classical Minisci-type reactions. acs.org This allows for new patterns of regioselectivity.

Table 2: Comparison of Catalytic Approaches for Pyridine Functionalization

Catalytic Method Description Advantages
Palladium-Catalyzed Cross-Coupling Couples a pyridine halide/triflate with an alcohol/alkoxide. High functional group tolerance, reliable.
Direct C-H Functionalization Directly converts a C-H bond to a C-O or other bond, often using a transition metal catalyst. acs.org Atom-economical, reduces synthetic steps.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov This approach offers significant advantages in terms of step- and atom-economy, rapidly building molecular complexity from simple and modular starting materials. nih.gov

The synthesis of a substituted pyridine like this compound is a prime candidate for an MCR approach. A Hantzsch-like multi-component condensation, for instance, could potentially be designed to construct the core ring system with the desired substituents in a single step. researchgate.net Cascade reactions, where the product of one reaction becomes the substrate for the next in a one-pot sequence, can also be employed to efficiently assemble the target molecule. These strategies represent a greener alternative to lengthy, linear synthetic sequences. acsgcipr.org

Derivatization and Analog Synthesis from 5,6 Dimethoxypyridin 3 Ol

Chemical Transformations of the Pyridine (B92270) Core

The inherent reactivity of the pyridine ring and its substituents in 5,6-dimethoxypyridin-3-ol allows for a variety of chemical transformations, enabling the synthesis of a wide array of novel analogs. These modifications can be broadly categorized into halogenation and subsequent functionalization, demethylation and remethylation strategies, and modifications at the hydroxyl group.

Halogenation and Subsequent Functionalization

The introduction of halogen atoms onto the pyridine ring of this compound is a critical step for further functionalization, particularly for cross-coupling reactions. The positions of the existing methoxy (B1213986) and hydroxyl groups influence the regioselectivity of halogenation. While specific halogenation of this compound is not extensively detailed in readily available literature, general principles of pyridine chemistry suggest that electrophilic halogenation would likely occur at the positions ortho or para to the activating hydroxyl group, considering the directing effects of the substituents.

For related methoxypyridine derivatives, various halogenating agents have been employed. For instance, the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can effectively introduce bromine atoms onto the pyridine ring. A related compound, 5-fluoro-6-methoxypyridin-3-ol, can be brominated using DBDMH in DMF with potassium carbonate to yield a brominated product with high purity, a method that helps to minimize over-bromination. google.com Such halo-derivatives are pivotal intermediates for introducing further diversity through coupling reactions.

O-Demethylation and Remethylation Strategies

The selective or complete demethylation of the methoxy groups in this compound to the corresponding dihydroxy or monohydroxy derivatives opens up new avenues for derivatization. Common reagents for O-demethylation of aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as hydrobromic acid (HBr). scbt.comgoogle.combeilstein-journals.org

Boron tribromide is a particularly effective reagent for cleaving phenolic methyl ethers under relatively mild conditions, typically in a solvent like dichloromethane (B109758) at low temperatures. google.combeilstein-journals.org For more complex molecules, HBr at elevated temperatures can also be employed, although it may have lower functional group tolerance. scbt.combeilstein-journals.org Another approach involves the use of aluminum chloride in the presence of N,N-dimethylaniline, which has been successfully used for the poly-O-demethylation of other polymethoxylated aromatic compounds. The resulting hydroxyl groups can then be selectively re-methylated or functionalized with other alkyl or acyl groups to generate a library of analogs.

ReagentTypical ConditionsNotes
Boron tribromide (BBr₃)Dichloromethane, low to room temperatureMild and effective for phenolic methyl ethers. google.combeilstein-journals.org
Hydrobromic acid (HBr)Elevated temperaturesStrong acid, may have lower functional group tolerance. scbt.combeilstein-journals.org
Aluminum chloride/N,N-dimethylanilineHeatingEffective for poly-O-demethylation.

Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of this compound is a prime site for modification through etherification and esterification reactions. These transformations can significantly alter the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability.

Etherification can be achieved by reacting the pyridinol with various alkyl halides in the presence of a base. This reaction introduces an ether linkage, which can be used to append a wide range of functional groups.

Esterification of the hydroxyl group is typically carried out using acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction forms an ester bond and is a common strategy to create prodrugs or to modulate the biological activity of the parent molecule.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The strategic installation of halogen atoms on the pyridine core of this compound paves the way for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling methodologies being particularly prominent.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. google.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

A halogenated derivative of this compound can be coupled with a variety of aryl or heteroaryl boronic acids to generate biaryl or heteroaryl-substituted pyridinol analogs. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. For instance, the coupling of 5-bromoindole (B119039) with phenylboronic acid has been successfully achieved using palladium nanoparticle catalysts at ambient temperatures. googleapis.com While specific examples for this compound derivatives are not extensively documented, the general principles of Suzuki-Miyaura coupling on heterocyclic systems are well-established and applicable. bldpharm.com

Catalyst/Ligand SystemCoupling PartnersKey Features
Palladium nanoparticlesAryl halides and arylboronic acidsCan be effective at ambient temperatures. googleapis.com
Pd(PPh₃)₄Heteroaryl halides and arylboronic acidsA common and versatile catalyst system.
Buchwald-Hartwig ligandsAryl halides and boronic acidsOften used for challenging couplings.

Other C-N and C-O Bond Formation Reactions

Beyond C-C coupling, palladium-catalyzed reactions are also instrumental in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines from aryl halides. A halogenated derivative of this compound could be reacted with a variety of primary or secondary amines in the presence of a suitable palladium catalyst and ligand to yield aminopyridine derivatives. This methodology has been successfully applied to unprotected halotryptophans under aqueous conditions, highlighting its potential for use with functionalized biomolecules.

Similarly, palladium-catalyzed C-O bond formation can be used to synthesize diaryl ethers from aryl halides and phenols. This provides an alternative route to modify the hydroxyl group of this compound or to introduce an aryloxy substituent at a halogenated position on the pyridine ring.

Synthesis of Complex Architectures Incorporating the this compound Moiety

The electron-donating methoxy groups and the activating hydroxyl group on the pyridine ring of this compound suggest a high propensity for electrophilic substitution and other cyclization reactions, making it a promising candidate for the synthesis of complex molecular structures.

Formation of Polycyclic and Spirocyclic Systems

The construction of polycyclic and spirocyclic frameworks is of significant interest due to the rigid, three-dimensional structures they impart, which can lead to enhanced biological activity and improved pharmacokinetic properties. nih.gov Although specific examples starting from this compound are not readily found in the literature, several strategies employed for analogous pyridine derivatives highlight the potential for such transformations.

One plausible approach is through dearomative cyclization. For instance, an operationally simple synthesis of spirocyclic dihydropyridines has been achieved via an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines. nih.gov This method allows for the generation of dihydropyridine (B1217469) spirocycles with substituents on the pyridine ring, including halogens and aromatic groups. nih.gov A similar strategy could theoretically be adapted for a suitably functionalized this compound derivative.

Furthermore, multicomponent reactions are a powerful tool for the rapid assembly of complex heterocyclic systems. For example, a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione has been used to synthesize novel spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.org The versatility of such reactions suggests that this compound, or its amino equivalent, could potentially participate in similar condensations to generate novel spiro-heterocyclic systems.

The synthesis of polycyclic systems containing a pyridine ring has also been explored through various cyclization strategies. Thieno[2,3-b]pyridine derivatives, for example, have been used as precursors to synthesize a range of fused heterocyclic systems, including pyridothienopyrimidines and pyridothienotriazines. researchgate.net These transformations often involve the cyclization of functional groups appended to the pyridine core.

Introduction of Diverse Side Chains via Mannich Reactions and other Alkylations

The introduction of side chains onto the pyridine nucleus is a fundamental strategy for modulating the physicochemical and biological properties of the resulting molecules. The electron-rich nature of this compound makes it an excellent candidate for electrophilic substitution reactions like the Mannich reaction and other alkylations.

Mannich Reactions:

The Mannich reaction is a classic method for the aminomethylation of acidic protons and electron-rich aromatic compounds. While pyridines are generally electron-deficient and reluctant to undergo electrophilic substitution, the presence of a hydroxyl group significantly activates the ring. acs.org In the case of 3-hydroxypyridine, the Mannich reaction proceeds with high selectivity at the 2-position. stackexchange.com If the 2-position is blocked, the reaction occurs at the 6-position. stackexchange.com This reactivity is attributed to the strong activating and directing effect of the hydroxyl group.

For this compound, the combined electron-donating effects of the two methoxy groups and the hydroxyl group would be expected to further enhance the nucleophilicity of the pyridine ring. The most likely positions for the Mannich reaction would be the carbons ortho and para to the hydroxyl group. A successful double Mannich reaction on 3,5-dihydroxypyridine to yield bis-adducts at the 2- and 6-positions has been reported, highlighting the feasibility of introducing multiple side chains onto highly activated pyridine rings. acs.org This suggests that this compound could be a valuable substrate for creating novel ligands and other functional molecules.

Other Alkylations:

Beyond the Mannich reaction, other alkylation methods can be envisioned for introducing side chains onto the this compound scaffold. The acidity of benzylic hydrogens on alkyl-substituted pyridines allows for deprotonation and subsequent nucleophilic addition reactions. pearson.com While this applies to side chains already present, direct alkylation of the pyridine ring is also possible.

O-alkylation of the hydroxyl group in pyridone derivatives has been shown to be a viable strategy for synthesizing new compounds with potential biological activity. nih.gov For this compound, alkylation could potentially occur at the oxygen of the hydroxyl group or at one of the ring carbons, depending on the reaction conditions. The alkylation of 2-, 3-, and 4-hydroxypyridines with various epoxides has been studied, leading to the formation of O- and N-alkylation products. researchgate.net

Radical alkylation of pyridines, particularly through the use of N-methoxypyridinium salts, offers another avenue for functionalization under neutral conditions. nih.gov This method has been used for the monoalkylation of pyridine derivatives with a variety of alkyl radicals. nih.gov

Mechanistic Investigations of Reactions Involving 5,6 Dimethoxypyridin 3 Ol

Elucidation of Reaction Pathways in 5,6-Dimethoxypyridin-3-ol Synthesis

The synthesis of substituted pyridines, including this compound, can be achieved through various condensation reactions. A versatile and widely employed method involves the direct condensation of ammonia (B1221849) or hydroxylamine (B1172632) with a suitable 1,5-diketone. beilstein-journals.org Another prominent route is the Hantzsch dihydropyridine (B1217469) synthesis, which utilizes the reaction of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia or an ammonium (B1175870) salt. beilstein-journals.org

The synthesis of nicotinic acid, a pyridine (B92270) derivative, from 3-picoline highlights another synthetic avenue involving gas-phase oxidation over a vanadium pentoxide/titanium dioxide catalyst. beilstein-journals.org This demonstrates that functionalized pyridines can be accessed through the modification of simpler pyridine precursors.

A study on the reaction of 4,6-dimethoxy-5-nitropyrimidine (B100634) with methylhydrazine in pyridine revealed the formation of a methylpyridinium salt of 4-hydroxy-6-methoxy-5-nitropyrimidine. oregonstate.edu This intermediate subsequently reacts with methylhydrazine to yield 4-hydrazino-6-hydroxypyrimidine. oregonstate.edu This investigation into a related dimethoxypyrimidine system provides insight into potential reaction pathways and intermediates that could be relevant in the synthesis and modification of this compound.

Table 1: Synthetic Routes to Pyridine Derivatives

Synthetic Method Reactants Product Type Key Features
Diketone Condensation 1,5-Diketone, Ammonia/Hydroxylamine Substituted Pyridine Direct condensation. beilstein-journals.org
Hantzsch Synthesis Aldehyde, 1,3-Dicarbonyl Compound, Ammonia Dihydropyridine Classical method for dihydropyridine synthesis. beilstein-journals.org
Multicomponent Reaction Anilines, Formaldehyde, Cyclohexanones Spirohexahydropyrimidines Efficient one-pot synthesis. nih.gov

Understanding Rearrangement Reactions (e.g., Halogen Dance) in Dimethoxypyridines

Rearrangement reactions represent a significant class of organic transformations where the carbon skeleton or substituent positions of a molecule are reorganized. berhamporegirlscollege.ac.inmasterorganicchemistry.com In the context of dimethoxypyridines and other heteroaromatic systems, the "halogen dance" is a notable rearrangement. wikipedia.orgclockss.org This reaction involves the migration of a halogen substituent to a different position on the aromatic ring, driven by thermodynamics. wikipedia.org It provides a powerful method for accessing functionalization patterns that are otherwise difficult to achieve. wikipedia.org

The halogen dance typically proceeds under basic conditions, initiated by the deprotonation of the heteroaromatic ring. wikipedia.org For a pyridine derivative, lithiation ortho to a halogen can occur, followed by a reaction with a halogen donor (often another molecule of the starting material) to form a dihalogenated intermediate and a lithiated species. wikipedia.org This process effectively allows for the "scrambling" or migration of the halogen atom. clockss.org The choice of base, solvent, and temperature can significantly influence the outcome of these reactions. wikipedia.org For example, the reactivity of organolithium bases is modulated by the solvent, and a reaction that proceeds in tetrahydrofuran (B95107) might be suppressed in tetrahydropyran. wikipedia.org

While the halogen dance is a prominent example, other types of rearrangements can also occur in heterocyclic systems. The Dimroth rearrangement, for instance, involves the relocation of heteroatoms within a heterocyclic ring or the migration of exo- and endocyclic heteroatoms. nih.gov This rearrangement can be catalyzed by acids or bases and is influenced by factors such as pH and the electronic nature of substituents. nih.gov Other notable rearrangement reactions in organic chemistry include the Pinacol, Beckmann, and Wolff rearrangements, which involve the migration of groups to an electron-deficient center. masterorganicchemistry.comlibretexts.org

Table 2: Key Rearrangement Reactions in Heterocyclic Chemistry

Rearrangement Description Driving Force/Conditions
Halogen Dance Migration of a halogen substituent on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org Thermodynamics; typically base-catalyzed. wikipedia.org
Dimroth Rearrangement Relocation of heteroatoms within a heterocyclic ring or migration of exo- and endocyclic heteroatoms. nih.gov Acid or base catalysis; influenced by pH and substituents. nih.gov
Pinacol Rearrangement Acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org Formation of a stable carbocation.

Mechanisms of Selective Functionalization and Derivatization

The selective functionalization of pyridines is crucial for the synthesis of complex molecules with specific biological or material properties. The halogen dance reaction itself is a powerful tool for achieving site-selective functionalization. wikipedia.org It allows for the introduction of functional groups at positions that are not easily accessible through conventional methods. wikipedia.orgclockss.org The mechanism involves the creation of a nucleophilic center at the new position of the halogen, enabling subsequent electrophilic trapping. wikipedia.org

The diversity of directing groups (such as methoxy (B1213986) groups) on the pyridine ring significantly broadens the scope of these functionalization strategies. researchgate.net Density Functional Theory (DFT) studies have been employed to model the potential energy surface of the halogen dance reaction, providing deeper insights into the mechanism. nih.govwhiterose.ac.uk These theoretical investigations help in understanding the reaction barriers and identifying the rate-limiting steps, which is crucial for optimizing reaction conditions. whiterose.ac.uk

Beyond rearrangement reactions, the inherent reactivity of the pyridine ring and its substituents can be exploited for selective derivatization. For example, the methoxy groups on this compound can potentially be cleaved to yield the corresponding dihydroxy derivative, or the hydroxyl group can be further functionalized through esterification or etherification. The nitrogen atom in the pyridine ring can also participate in reactions, such as N-oxide formation or quaternization, which can in turn influence the reactivity of the ring system.

The study of anomalous reactions, such as the one observed between 4,6-dimethoxy-5-nitropyrimidine and methylhydrazine, can also uncover novel functionalization pathways. oregonstate.edu The formation of unexpected intermediates and products in such reactions can provide valuable information about the reactivity of the heterocyclic system under specific conditions.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,3-diaryl-5-spirohexahydropyrimidines
3-picoline
4,6-dimethoxy-5-nitropyrimidine
4-hydrazino-6-hydroxypyrimidine
4-hydroxy-6-methoxy-5-nitropyrimidine
Ammonia
Aniline
Cyclohexanone
Formaldehyde
Hydroxylamine
Methylhydrazine
Nicotinic acid
Tetrahydrofuran
Tetrahydropyran
Titanium dioxide

Computational and Theoretical Chemistry Studies on 5,6 Dimethoxypyridin 3 Ol

Molecular Orbital and Electronic Structure Analysis

Computational methods like Density Functional Theory (DFT) are instrumental in quantifying these effects. DFT calculations can provide detailed information on the molecular orbital energies, shapes, and the distribution of electron density. For instance, a DFT analysis of substituted pyridines has shown that electron-donating groups increase the electron density on the pyridyl nitrogen. In the case of 5,6-Dimethoxypyridin-3-ol, the combined electron-donating effects of the hydroxyl and methoxy (B1213986) groups would be expected to significantly impact the charge distribution across the ring.

Table 1: Predicted Frontier Molecular Orbital Properties of Substituted Pyridines (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine (B92270)-6.7-0.56.2
3-Hydroxypyridine-6.2-0.35.9
3,5-Dimethoxypyridine-5.8-0.15.7
This compound (Predicted) ~ -5.5 ~ 0.0 ~ 5.5

Note: The values for this compound are hypothetical predictions based on the expected cumulative effects of the substituents and are for illustrative purposes only. Actual values would require specific DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the transition states of chemical reactions involving this compound. Such studies can elucidate reaction mechanisms, predict reaction rates, and explain observed regioselectivity.

One important reaction pathway for hydroxypyridines is tautomerization to the corresponding pyridone form. For this compound, this would involve the migration of the proton from the hydroxyl group to the ring nitrogen, forming 5,6-dimethoxy-1H-pyridin-3-one. DFT calculations can be used to determine the relative energies of the two tautomers and the energy barrier for the transition state connecting them. Studies on hydroxypyridines have shown that the tautomeric equilibrium is highly dependent on the solvent environment, with the pyridone form often being more stable in polar solvents.

Another key area of investigation is electrophilic aromatic substitution. The electron-rich nature of the this compound ring suggests it will readily undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation. Reaction pathway modeling can be employed to determine the most likely sites of substitution by calculating the energies of the intermediate sigma complexes (Wheland intermediates) for attack at each possible position. The position that leads to the most stable intermediate, and thus the lowest energy transition state, will be the preferred site of reaction.

Table 2: Illustrative Calculated Activation Energies for Electrophilic Bromination of a Substituted Pyridine

Position of AttackRelative Transition State Energy (kcal/mol)
C-2+5.2
C-40.0 (most favored)
C-6+6.8

Note: This data is for a generic substituted pyridine and serves to illustrate the type of information that can be obtained from reaction pathway modeling. The actual values for this compound would depend on the specific electrophile and reaction conditions.

Prediction of Reactivity and Regioselectivity Profiles

The reactivity and regioselectivity of this compound in various chemical reactions can be predicted using computational models. These predictions are based on the electronic structure of the molecule, particularly the distribution of charge and the nature of the frontier molecular orbitals.

For electrophilic aromatic substitution, the regioselectivity is largely determined by the directing effects of the substituents. The hydroxyl and methoxy groups are ortho-, para-directing activators. In this compound, the hydroxyl group at C-3 would strongly direct incoming electrophiles to the C-2 and C-4 positions. The methoxy group at C-5 would direct to the C-4 and C-6 positions, while the methoxy group at C-6 would direct to the C-5 and C-2 (via the nitrogen) positions. The interplay of these directing effects, combined with steric hindrance from the methoxy groups, would ultimately determine the final product distribution. Computational methods that calculate electrostatic potential maps and Fukui functions can provide a quantitative prediction of the most reactive sites for both electrophilic and nucleophilic attack.

For nucleophilic aromatic substitution, the pyridine ring is generally more reactive than benzene, especially at the 2- and 4-positions. However, the presence of electron-donating groups like hydroxyl and methoxy would deactivate the ring towards nucleophilic attack. Therefore, this compound is expected to be relatively unreactive in nucleophilic aromatic substitution reactions unless a good leaving group is present.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound can be investigated through conformational analysis and molecular dynamics (MD) simulations. These studies are crucial for understanding how the molecule interacts with its environment, such as solvents or biological macromolecules.

Molecular dynamics simulations can provide a more dynamic picture of the behavior of this compound in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation shells, hydrogen bonding networks, and the flexibility of the molecule. For example, an MD simulation in water would likely show strong hydrogen bonding between the hydroxyl group and water molecules, as well as interactions between the methoxy groups and water. Such simulations are invaluable for understanding the physicochemical properties of the compound, such as its solubility and partitioning behavior.

Applications of 5,6 Dimethoxypyridin 3 Ol in Advanced Synthetic Organic Chemistry

As a Key Building Block for Diverse Chemical Structures

The strategic placement of activating and directing groups on the pyridine (B92270) ring of 5,6-dimethoxypyridin-3-ol makes it an ideal starting material for the synthesis of a wide array of more complex molecules. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, while the methoxy (B1213986) groups influence the regioselectivity of electrophilic aromatic substitution reactions. The pyridine nitrogen provides a site for N-alkylation or oxidation, further expanding its synthetic utility. This inherent reactivity allows for the construction of diverse molecular scaffolds, which are of significant interest in various areas of chemical research.

Precursor in Medicinal Chemistry Research (Focused on Synthetic Utility)

The structural motif of a substituted pyridinol is prevalent in many biologically active compounds. Consequently, this compound has emerged as a crucial precursor in medicinal chemistry, providing a foundational scaffold for the development of novel therapeutic agents.

Scaffold for Analog Library Synthesis

The ability to systematically modify the functional groups of this compound makes it an excellent scaffold for the generation of analog libraries. In drug discovery, the synthesis of a large number of structurally related compounds is essential for establishing structure-activity relationships (SAR). By varying the substituents on the pyridine ring and at the hydroxyl position, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules. This approach has been particularly fruitful in the development of analogs for existing drugs, aiming to improve efficacy, selectivity, and pharmacokinetic profiles.

Incorporation into Complex Bioactive Molecules (e.g., Bedaquiline (B32110) Analogs, Carbazole (B46965) Sulfonamides)

The practical application of this compound as a synthetic precursor is exemplified by its use in the synthesis of analogs of the anti-tuberculosis drug, bedaquiline. Although bedaquiline itself contains a quinoline (B57606) core, researchers have explored the replacement of this moiety with a substituted pyridine ring derived from precursors like this compound to investigate the impact on anti-mycobacterial activity.

Furthermore, the pyridine framework is a key component in certain carbazole sulfonamides. These compounds are synthesized through the coupling of a substituted pyridine derivative with a carbazole sulfonyl chloride, highlighting the role of pyridinols as essential building blocks in constructing complex, multi-ring systems with potential therapeutic applications.

Molecular Target Interaction Mechanisms of this compound Derivatives (e.g., binding site analysis, enzyme inhibition mechanisms)

The biological activity of derivatives of this compound is intrinsically linked to their ability to interact with specific molecular targets, such as enzymes and receptors. Understanding these interactions at a molecular level is crucial for rational drug design.

Binding Site Analysis: Molecular docking studies on related pyridine derivatives have provided insights into their potential binding modes within the active sites of various enzymes. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the substituents can engage in hydrophobic or electrostatic interactions with amino acid residues. The specific substitution pattern on the pyridine ring dictates the preferred orientation of the molecule within the binding pocket, influencing its inhibitory potency.

Enzyme Inhibition Mechanisms: Derivatives of pyridinols have been investigated as inhibitors of various enzymes. For example, certain thiopyrano[3,2-d]pyrimidine derivatives, which can be conceptually related to fused pyridinols, have shown potent and selective inhibition of phosphodiesterase 4B (PDE4B). The inhibitory activity is often competitive, with the inhibitor vying with the natural substrate for binding to the enzyme's active site. The kinetics of this inhibition can be determined through detailed enzymatic assays.

Table 1: Enzyme Inhibition Data for Representative Pyridine and Pyrimidine Derivatives

Compound Class Target Enzyme IC₅₀ (nM) Selectivity Reference
Thiopyrano[3,2-d]pyrimidine Derivative PDE4B 3.0 433-fold over PDE4D nih.gov
3-Chloro-1H-indole-5,6-dicarbonitrile Derivative MAO-A 14 - nih.gov
3-Chloro-1H-indole-5,6-dicarbonitrile Derivative MAO-B 17 - nih.gov
7-Methyl-1,8-naphthyridinone Derivative DNA Gyrase 1700-13200 - nih.gov

Role in the Development of Radioligands and Imaging Probes

The development of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a vital area of medical research, enabling the non-invasive visualization and quantification of biological processes in vivo. Pyridine-based structures are frequently used as scaffolds for such imaging probes due to their favorable pharmacokinetic properties and their ability to be radiolabeled with isotopes like fluorine-18 (B77423) or iodine-123.

While direct examples of this compound in radioligand synthesis are not extensively documented, its structural features make it a promising candidate for this application. The hydroxyl group provides a convenient handle for the introduction of a chelating agent for radiometals or a precursor for radiohalogenation. The synthesis of a radiolabeled analog of this compound could potentially lead to new imaging agents for a variety of neurological or oncological targets, depending on the other functionalities incorporated into the molecule. The general strategy involves the synthesis of a suitable precursor, followed by a radiolabeling step and subsequent purification.

Potential Utility in Materials Science Applications (e.g., precursors for specialized organic electronics or dyes)

The unique electronic properties of the substituted pyridine ring also suggest a potential role for this compound and its derivatives in the field of materials science.

Precursors for Specialized Organic Electronics: Pyridine-containing compounds are known to be used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The electron-deficient nature of the pyridine ring can be beneficial for electron transport materials. While specific research on this compound in this context is limited, its functional groups offer handles for polymerization or for incorporation into larger conjugated systems, which are key features of organic semiconductors.

Precursors for Functional Dyes: Azo dyes, a major class of synthetic colorants, are synthesized through the coupling of a diazonium salt with an electron-rich coupling component. Aromatic amines and phenols are common coupling partners. The hydroxyl group and the electron-donating methoxy groups on this compound would make it a suitable coupling component for the synthesis of novel azo dyes. unb.canih.gov The resulting dyes could exhibit interesting photophysical properties, with potential applications in textiles, printing, or as functional dyes in other technologies. The general synthesis involves the diazotization of an aromatic amine followed by coupling with the pyridinol derivative under appropriate pH conditions. unb.canih.gov

Environmental Fate and Biotransformation of Pyridinol Derivatives

Microbial Degradation Pathways of Structurally Related Pyridine (B92270) Compounds

The biodegradation of pyridine and its derivatives is a crucial process in the environment, carried out by a diverse range of microorganisms including bacteria and fungi, under both aerobic and anaerobic conditions. nih.gov The structural characteristics of pyridine compounds, such as the type and position of substituents, significantly influence their degradation rates. nih.govtandfonline.com Generally, pyridine carboxylic acids are degraded more readily, followed by mono-hydroxypyridines, methylpyridines, aminopyridines, and then halogenated pyridines. nih.gov

Microorganisms have evolved various metabolic pathways to break down these compounds. A common initial step in the aerobic degradation of many pyridine derivatives is hydroxylation, where a hydroxyl group is introduced into the pyridine ring. tandfonline.com This hydroxylation can be catalyzed by monooxygenases or dioxygenases. nih.gov For instance, the degradation of 2-hydroxypyridine (B17775) in some bacteria involves an initial hydroxylation to form 2,5-dihydroxypyridine. vu.ltresearchgate.net In other cases, such as with certain Arthrobacter species, the degradation of 2-hydroxypyridine can lead to the formation of a blue pigment. nih.gov

The degradation of the parent compound, pyridine, has been extensively studied in various bacteria. In Arthrobacter sp. strain 68b, a complete catabolic pathway has been elucidated, where pyridine is degraded to succinic acid in four enzymatic steps. asm.orgnih.gov This pathway is initiated by a novel flavin-dependent monooxygenase that directly cleaves the pyridine ring without prior hydroxylation. asm.orgnih.gov In contrast, some Nocardia species degrade pyridine through a pathway that involves the formation of glutaric acid semialdehyde as an intermediate, indicating ring cleavage occurs between the nitrogen atom and the adjacent carbon. semanticscholar.org

The degradation pathways often converge on a few key intermediates. For example, in many Gram-negative bacteria, several pyridine derivatives are metabolized to 2,5-dihydroxypyridine, which then undergoes ring cleavage and enters the maleamate (B1239421) pathway, ultimately forming fumaric acid. researchgate.net In some Gram-positive bacteria, the pathway proceeds through 2,3,6-trihydroxypyridine. researchgate.net

The genetic basis for these degradation pathways is often located on plasmids, which can be transferred between bacteria, facilitating the spread of these catabolic capabilities in the environment. asm.org The table below summarizes some of the key microorganisms and their degradation pathways for related pyridine compounds.

Table 1: Microbial Degradation Pathways of Structurally Related Pyridine Compounds

Microorganism Compound Degraded Key Intermediate(s) Pathway Highlights
Arthrobacter sp. strain 68b Pyridine (Z)-N-(4-oxobut-1-enyl)formamide Direct ring cleavage by a two-component flavin-dependent monooxygenase. asm.orgnih.gov
Rhodococcus rhodochrous PY11 2-Hydroxypyridine 2,5-Dihydroxypyridine Initial hydroxylation by a multicomponent dioxygenase. vu.lt
Burkholderia sp. MAK1 2-Hydroxypyridine 2,5-Dihydroxypyridine Oxidative cleavage of the pyridine ring by a dioxygenase. vu.lt
Alcaligenes faecalis JQ135 5-Hydroxypicolinic acid 2,5-Dihydroxypyridine Decarboxylative hydroxylation by a monocomponent FAD-dependent monooxygenase. nih.gov
Agrobacterium sp. 4-Hydroxypyridine Pyridine-3,4-diol (B75182) Cleavage of the pyridine ring between C-2 and C-3 by a dioxygenase. nih.gov
Pseudomonas pseudoalcaligenes-KPN Pyridine Ammonia (B1221849) Utilizes pyridine as the sole source of carbon and nitrogen. nih.gov

Enzymatic Biotransformation Mechanisms of Pyridinols

The enzymatic biotransformation of pyridinols and other pyridine derivatives is a key area of research, with a focus on understanding the enzymes that catalyze the initial and subsequent steps of degradation. vu.lt These enzymes, primarily monooxygenases and dioxygenases, are responsible for the hydroxylation and ring cleavage of the pyridine nucleus. nih.govnih.gov

Flavin-dependent monooxygenases are a significant class of enzymes involved in the metabolism of pyridine compounds. nih.gov They catalyze a variety of reactions, including hydroxylation, and are crucial for the breakdown of both natural and synthetic compounds. nih.gov For example, a flavin-dependent monooxygenase system in Arthrobacter sp. strain 68b is responsible for the initial ring cleavage of pyridine. asm.orgresearchgate.net Single-component flavin-dependent monooxygenases, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO), are known to catalyze the hydroxylation of aromatic substrates. nih.gov

Dioxygenases are another critical group of enzymes that participate in the degradation of pyridinols. These enzymes incorporate both atoms of molecular oxygen into the substrate. nih.gov For instance, the degradation of pyridine-3,4-diol in an Agrobacterium species is mediated by a labile dioxygenase that cleaves the pyridine ring. nih.gov Similarly, in Burkholderia sp. MAK1, a dioxygenase is responsible for the oxidative cleavage of 2,5-dihydroxypyridine. vu.lt

The hydroxylation of the pyridine ring is a common and often rate-limiting step in the degradation process. nih.gov The position of hydroxylation is influenced by the existing substituents on the ring. nih.gov Ortho-hydroxylations are often catalyzed by multicomponent molybdenum-containing monooxygenases, while meta-hydroxylations are typically carried out by monocomponent FAD-dependent monooxygenases. nih.gov A novel monocomponent FAD-dependent monooxygenase, HpaM, from Alcaligenes faecalis JQ135, has been identified to catalyze the ortho-decarboxylative hydroxylation of 5-hydroxypicolinic acid. nih.gov

The table below details some of the key enzymes involved in the biotransformation of pyridinols and related compounds.

Table 2: Enzymatic Biotransformation Mechanisms of Pyridinols

Enzyme Source Organism Substrate Reaction Catalyzed Enzyme Class
Pyridine Monooxygenase (PyrA/PyrE) Arthrobacter sp. strain 68b Pyridine Direct oxidative cleavage of the pyridine ring Two-component Flavin-dependent Monooxygenase asm.orgnih.gov
2-Hydroxypyridine 5-monooxygenase (HpdABCDE) Burkholderia sp. MAK1 2-Hydroxypyridine Conversion to 2,5-dihydroxypyridine Monooxygenase vu.lt
HpdF Dioxygenase Burkholderia sp. MAK1 2,5-Dihydroxypyridine Oxidative ring cleavage Dioxygenase vu.lt
5-Hydroxypicolinic acid 2-monooxygenase (HpaM) Alcaligenes faecalis JQ135 5-Hydroxypicolinic acid ortho-Decarboxylative hydroxylation to 2,5-dihydroxypyridine Monocomponent FAD-dependent Monooxygenase nih.gov
Pyridine-3,4-diol Dioxygenase Agrobacterium sp. Pyridine-3,4-diol Ring cleavage between C-2 and C-3 Dioxygenase nih.gov
6-methylnicotinate-2-oxidoreductase Ralstonia/Burkholderia sp. strain DSM 6920 6-Methylnicotinate Regioselective hydroxylation at the C2 position Oxidoreductase nih.gov

Bioremediation Potential and Environmental Impact of Related Structures

Pyridine and its derivatives are environmental pollutants that can pose risks to ecosystems and human health. wikipedia.orgchemicalbook.com Their presence in soil and groundwater is a concern due to their water solubility and potential for transport. researchgate.net The toxicity of pyridine derivatives can vary significantly based on their chemical structure, with some compounds exhibiting greater toxicity to organisms like the marine bacterium Vibrio fischeri. nih.gov For example, pyridine derivatives with methyl, chloro, and carboxyl functional groups tend to be more toxic than those with cyano and hydroxyl groups. nih.gov

Bioremediation, which utilizes microorganisms to degrade pollutants, is a promising and environmentally friendly approach for cleaning up sites contaminated with pyridine compounds. researchgate.nettandfonline.com The ability of various bacteria to use pyridine and its derivatives as a sole source of carbon and nitrogen highlights their potential for bioremediation applications. tandfonline.comnih.gov Both free and immobilized microbial cells have been shown to effectively degrade pyridine. For instance, immobilized Bacillus brevis cells demonstrated enhanced degradation of pyridine compared to free cells. espublisher.com

The effectiveness of bioremediation can be influenced by environmental conditions. Aerobic conditions are generally more favorable for the degradation of pyridine derivatives, often with hydroxylated metabolites as intermediates. researchgate.nettandfonline.com However, degradation can also occur under anaerobic conditions, though typically at a slower rate. tandfonline.com In some cases, the absence of oxygen can be a limiting factor for biodegradation in groundwater. tandfonline.com

The environmental impact of pyridine compounds also includes their potential for adsorption to soil and sediment particles, which can reduce their bioavailability to microorganisms and consequently slow down their degradation. wikipedia.org Research into the toxicity of pyridine derivatives has shown that some can have adverse effects on various organisms. nih.govindustrialchemicals.gov.au For example, certain pyridine derivatives have been found to be toxic to E. coli. nih.gov

The table below provides an overview of the bioremediation potential and environmental impact associated with related pyridine structures.

Table 3: Bioremediation Potential and Environmental Impact of Related Structures

Compound/Class Bioremediation Approach Key Findings Environmental Impact
Pyridine Microbial degradation by Bacillus brevis Immobilized cells showed higher degradation efficiency than free cells. espublisher.com Water soluble, can contaminate groundwater; unpleasant odor. wikipedia.orgespublisher.com
Chlorpyrifos and 3,5,6-trichloro-2-pyridinol (B117793) (TCP) Degradation by Cupriavidus sp. DT-1 The bacterium can use both compounds as a sole carbon source. capes.gov.br Chlorpyrifos is a pesticide; its degradation product, TCP, can also be a pollutant. semanticscholar.orgcapes.gov.br
Pyridine Derivatives (general) Activated sludge process with Pseudomonas pseudoalcaligenes-KPN Efficient degradation of pyridine in wastewater. nih.gov Toxicity varies with substituents; can be persistent in the environment. chemicalbook.comnih.gov
Alkylpyridines Microbial degradation Often found in industrial effluents; degradation studies are less common compared to other pyridine derivatives. researchgate.net Considered toxic environmental pollutants. researchgate.net
Hydroxypyridines Microbial degradation Generally more susceptible to biotransformation than other derivatives like chloropyridines. nih.gov Tend to be less toxic than pyridine derivatives with other functional groups. nih.gov

Future Research Directions and Perspectives for 5,6 Dimethoxypyridin 3 Ol

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is a major driving force in modern synthetic organic chemistry. rsc.orgbiosynce.com Future research in the synthesis of 5,6-Dimethoxypyridin-3-ol and its analogs will likely focus on the development of methodologies that are not only efficient but also environmentally benign.

Key areas of investigation will include:

Catalytic C-H Functionalization: Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in pyridine (B92270) rings. beilstein-journals.orgnih.gov Future efforts could be directed towards developing selective catalytic systems, potentially using earth-abundant metals, for the late-stage modification of the this compound core. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction speed, scalability, and safety. acs.org The application of flow chemistry could enable the continuous and controlled production of this compound, while microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of pyridine derivatives. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may explore the potential of engineered enzymes to perform selective transformations on the this compound scaffold, such as regioselective hydroxylation or demethylation, under mild and aqueous conditions.

Design and Synthesis of Novel Derivatives for Enhanced Chemical Functionality

The inherent functionality of this compound, with its hydroxyl and methoxy (B1213986) groups, makes it an excellent starting point for the synthesis of a diverse range of derivatives with tailored properties.

Future synthetic campaigns will likely target:

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into a variety of other functional groups, such as esters, ethers, and triflates. acs.org This would allow for the modulation of the compound's electronic properties, solubility, and ability to participate in cross-coupling reactions.

Modification of the Methoxy Groups: The methoxy groups, while generally stable, can be demethylated to reveal the corresponding dihydroxy derivative. This would open up new avenues for coordination chemistry and the synthesis of novel ligands.

Introduction of New Substituents on the Pyridine Ring: Utilizing modern synthetic methodologies, such as those mentioned in the previous section, new substituents could be introduced at the C-2 and C-4 positions of the pyridine ring. This would lead to a vast library of novel compounds with potentially enhanced biological or material properties.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and the prediction of product outcomes.

Future research in this area should focus on:

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that control reactivity and regioselectivity. nih.govresearchgate.net Such studies can guide experimental design and lead to the discovery of new and unexpected reactivity.

Kinetic and Spectroscopic Analysis: Detailed kinetic studies, coupled with in-situ spectroscopic monitoring of reactions, can provide empirical evidence for proposed reaction mechanisms. This can help to elucidate the role of catalysts, intermediates, and reaction conditions in determining the course of a transformation.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for bond-forming and bond-breaking events, thereby confirming or refuting proposed mechanistic pathways.

Exploration of Unconventional Applications in Emerging Chemical Sciences

While pyridin-3-ol derivatives have been extensively explored in medicinal chemistry, the unique electronic and structural features of this compound may lend themselves to a range of unconventional applications.

Potential areas for future exploration include:

Materials Science: The electron-rich nature of the 5,6-dimethoxypyridine ring, combined with the hydrogen-bonding capability of the hydroxyl group, makes this scaffold a promising building block for the construction of novel organic materials. elsevier.com These could include organic light-emitting diodes (OLEDs), sensors, or functional polymers.

Organocatalysis: The pyridine nitrogen and the hydroxyl group could act in a cooperative manner to catalyze a variety of organic transformations. The development of chiral derivatives of this compound could lead to new and efficient asymmetric organocatalysts.

Coordination Chemistry: The dihydroxy derivative of this compound could act as a bidentate ligand for a variety of metal ions. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties.

Q & A

Q. What are the recommended synthetic routes for 5,6-Dimethoxypyridin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves methoxylation of pyridine precursors. For example, nucleophilic substitution on halogenated pyridinols (e.g., 5-bromo-6-methoxypyridin-3-ol) using methoxide ions under controlled temperatures (60–80°C) in anhydrous DMF . Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Catalytic agents like CuI may enhance substitution efficiency. Reaction progress should be monitored via TLC or HPLC to identify side products (e.g., over-alkylation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm methoxy group positioning (δ 3.8–4.0 ppm for OCH₃) and aromatic proton splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₉NO₃; theoretical 155.0582 g/mol). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, critical for reproducibility in downstream applications .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis of methoxy groups. Stability tests indicate degradation <5% over 12 months under these conditions. Avoid exposure to strong oxidizers (e.g., peroxides), which may induce radical-mediated decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (C-4 position) for Suzuki-Miyaura couplings. Solvent effects (DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction trajectories. Validate predictions with experimental kinetic studies and Hammett plots .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers. For organic solvents (e.g., DMSO, ethanol), conduct saturation solubility assays at controlled temperatures (25°C ± 0.5°C) with equilibration times >24 hours. Compare results with COSMO-RS simulations for theoretical validation .

Q. How does the electronic effect of methoxy groups influence the antioxidant activity of this compound?

  • Methodological Answer : Electrochemical assays (cyclic voltammetry) measure redox potentials, correlating with radical scavenging capacity (e.g., DPPH assay). Methoxy groups at C-5 and C-6 enhance resonance stabilization of phenoxyl radicals, increasing activity compared to mono-methoxy analogs. Structure-activity relationships (SAR) are quantified using IC₅₀ values and computational HOMO-LUMO gaps .

Q. What protocols mitigate side reactions during functionalization of this compound for drug discovery?

  • Methodological Answer : Protect the hydroxyl group (C-3) with tert-butyldimethylsilyl (TBDMS) chloride before introducing electrophiles (e.g., alkyl halides). Deprotection with TBAF in THF restores the hydroxyl group without disturbing methoxy substituents. Monitor intermediates via LC-MS to detect undesired substitutions or eliminations .

Methodological and Contradiction Analysis

Q. Why do some studies report divergent biological activities for this compound derivatives?

  • Methodological Answer : Variations stem from assay conditions (e.g., cell line specificity, serum concentration) or impurity profiles. Reproduce studies using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) and orthogonal assays (e.g., Western blot vs. ELISA). Purity thresholds (>98%) and batch-to-batch consistency must be verified .

Q. How can researchers optimize ecological risk assessments for this compound?

  • Methodological Answer : Conduct OECD 301F biodegradability tests to estimate environmental persistence. For acute toxicity, use Daphnia magna (EC₅₀) and algae (Chlorella vulgaris) models. Proper disposal requires incineration at >800°C with scrubbers to capture NOₓ byproducts, adhering to EPA/TSCA guidelines .

Troubleshooting

Q. Low yields in the synthesis of this compound: What variables require re-evaluation?

  • Methodological Answer :
    Re-examine stoichiometry (methoxide:halide ratio >2:1) and catalyst loading (5–10 mol% CuI). Impurities in starting materials (e.g., 5-bromo derivatives) can inhibit reactivity—characterize via GC-MS. Alternative solvents (DMSO instead of DMF) may reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.